molecular formula C35H32N2O7 B2968271 Fmoc2-DAPOA CAS No. 688350-01-8

Fmoc2-DAPOA

Cat. No.: B2968271
CAS No.: 688350-01-8
M. Wt: 592.648
InChI Key: UWAKHZSWASPOON-UHFFFAOYSA-N
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Description

It has a molecular formula of C35H32N2O7 and a molecular weight of 592.64 g/mol . This compound is notable for its role in peptide synthesis and its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc2-DAPOA involves the protection of amino groups with fluorenylmethyloxycarbonyl (Fmoc) groups. The process typically includes the following steps:

    Protection of Amino Groups: The amino groups are protected using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).

    Formation of the Propan-2-yl Linker: The protected amino groups are then linked via a propan-2-yl group.

    Attachment of the Acetic Acid Moiety: Finally, the acetic acid moiety is attached to complete the synthesis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Fmoc2-DAPOA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of Fmoc2-DAPOA involves its ability to form stable peptide bonds and its role in the construction of peptide dendrimers. The compound interacts with amino acids and peptides, facilitating the formation of complex structures. The molecular targets include amino groups on peptides, and the pathways involved are primarily related to peptide synthesis and modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc2-DAPOA is unique due to its specific structure, which allows for the construction of catalytic peptide dendrimers. Its ability to form stable peptide bonds and its versatility in various chemical reactions make it distinct from other similar compounds .

Properties

IUPAC Name

2-[1,3-bis(9H-fluoren-9-ylmethoxycarbonylamino)propan-2-yloxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H32N2O7/c38-33(39)21-42-22(17-36-34(40)43-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)18-37-35(41)44-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,22,31-32H,17-21H2,(H,36,40)(H,37,41)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAKHZSWASPOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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